2-Amino-6-fluorobenzamidine
Description
2-Amino-6-fluorobenzamidine is a benzamidine derivative featuring an amidine functional group (-C(NH₂)₂) at the benzene ring’s position 1, with amino (-NH₂) and fluorine (-F) substituents at positions 2 and 6, respectively. This structure confers unique electronic and steric properties, making it a candidate for interactions with biological targets, particularly proteases and receptors requiring amidine-based recognition .
Properties
IUPAC Name |
2-amino-6-fluorobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLHGYFETAMVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461855 | |
| Record name | 2-Amino-6-fluorobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219843-29-5 | |
| Record name | 2-Amino-6-fluorobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluorobenzamidine typically involves the reaction of 2-aminobenzonitrile with sodium methoxide and hydroxylamine hydrochloride in methanol under reflux conditions. The intermediate product, 2-aminobenzamidoxime, is then hydrogenated using wet Raney nickel as a catalyst under 3 atmospheres of hydrogen at 60°C to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluorobenzamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or Raney nickel.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzamidines.
Scientific Research Applications
Drug Design and Development
Fluorinated compounds like 2-amino-6-fluorobenzamidine are increasingly used in drug design due to their ability to modify pharmacokinetic properties, enhance metabolic stability, and improve binding affinity to biological targets. The incorporation of fluorine can lead to compounds with improved bioavailability and reduced toxicity.
Case Study: Antiviral Agents
Research has shown that fluorinated amidines exhibit antiviral properties. For instance, derivatives of benzamidine have been studied for their effectiveness against viral infections, including those caused by the influenza virus. The modification with fluorine enhances the interaction with viral proteins, leading to increased antiviral activity.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of various enzymes, particularly serine proteases. Its structural similarity to natural substrates allows it to effectively bind to the active sites of these enzymes.
Case Study: Serine Protease Inhibition
Inhibitors based on benzamidine structures have been extensively studied for their ability to inhibit thrombin and trypsin. The introduction of fluorine in this compound has been shown to enhance its inhibitory potency compared to non-fluorinated analogs.
The compound has demonstrated significant biological activities, including antimicrobial and anticancer properties. Its ability to interact with cellular targets makes it a candidate for further exploration in therapeutic applications.
Table 2: Biological Activities of this compound
| Activity Type | Observed Effect |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 2-Amino-6-fluorobenzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Research Findings and Limitations
- Benzamide Derivatives: Fluorinated benzamides exhibit improved binding to HDACs and glycosylation enzymes compared to non-fluorinated analogs, with IC₅₀ values reduced by 30–50% .
- Safety: 2-Amino-6-fluorobenzamide requires standard laboratory safety protocols (e.g., gloves, ventilation), though toxicity data for the amidine variant remains uncharacterized .
- Gaps: Direct studies on this compound are sparse; most inferences rely on benzamide data and computational modeling.
Biological Activity
2-Amino-6-fluorobenzamidine is an important compound in medicinal chemistry, particularly known for its biological activities against various pathogens and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of benzimidazole, characterized by the presence of an amino group and a fluorine atom at specific positions on the benzene ring. This structural configuration contributes to its unique biological activities.
Antimicrobial Activity
Mechanisms of Action
The antimicrobial activity of this compound has been attributed to several mechanisms:
- Membrane Disruption : The compound can disrupt bacterial membranes, leading to cell lysis. This action is selective for bacterial cells due to differences in membrane composition compared to mammalian cells .
- DNA Binding : Similar to other amidine-containing compounds, it may bind to bacterial DNA, inhibiting replication and transcription processes .
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical for bacterial survival, such as serine proteases .
Antimicrobial Spectrum
Research indicates that this compound exhibits activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. Notably, it has been effective against multidrug-resistant strains.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Bacterial Infections : In vitro studies demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Fungal Infections : The compound also showed antifungal properties against Candida albicans, with significant reductions in fungal viability observed in treated cultures .
Table: Summary of Antimicrobial Activity
Pharmacological Potential
Beyond its antimicrobial properties, this compound has been explored for its potential in treating other conditions:
- Cancer Therapy : Some derivatives have shown promise as kinase inhibitors, which could be beneficial in cancer treatment by disrupting cell signaling pathways involved in tumor growth .
- Anti-inflammatory Effects : There is emerging evidence that compounds like this compound may also exhibit anti-inflammatory properties, making them candidates for broader therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-6-fluorobenzamidine, and what methodological considerations are critical for reproducibility?
- Answer : Common synthetic approaches include nucleophilic substitution reactions on fluorinated aromatic precursors or catalytic amidation of carboxylic acid derivatives. Methodological rigor requires precise control of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. For fluorinated analogs, monitoring by high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) ensures structural fidelity . Reproducibility hinges on documenting solvent ratios, catalyst loadings, and intermediate characterization .
Q. Which analytical techniques are prioritized for characterizing this compound’s purity and structural integrity?
- Answer : HR-MS confirms molecular weight and isotopic patterns, while / NMR resolves positional fluorination and amine proton environments. High-performance liquid chromatography (HPLC) with UV detection quantifies purity, and differential scanning calorimetry (DSC) assesses thermal stability. Cross-validation using multiple techniques (e.g., FT-IR for functional groups) mitigates instrumental bias .
Q. How can researchers systematically identify optimal solvent systems for recrystallizing this compound?
- Answer : Employ solubility screens in polar (e.g., ethanol/water mixtures) and aprotic solvents (e.g., DMF/ether gradients). Phase diagrams constructed via temperature-dependent solubility trials guide solvent selection. For fluorinated compounds, dielectric constant compatibility and hydrogen-bonding capacity are critical parameters .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data during structural elucidation of fluorinated benzamidine derivatives?
- Answer : Contradictions in NMR/HR-MS data often arise from tautomerism or solvent-induced shifts. Use deuterated solvents to stabilize conformers, and compare computational predictions (DFT for chemical shifts) with experimental results. Multi-dimensional NMR (e.g., - HSQC) clarifies ambiguous assignments .
Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound synthesis?
- Answer : Apply factorial design to variables like temperature, catalyst concentration, and reaction time. Response surface methodology (RSM) identifies synergistic effects, while ANOVA validates statistical significance. Feasibility criteria (FINER framework) ensure cost-effective scaling .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic sites. Molecular dynamics simulations model solvation effects, while QSAR models correlate substituent effects (e.g., fluorine’s electron-withdrawing impact) with reaction kinetics .
Q. How to conduct systematic literature reviews on fluorinated benzamidines while resolving conflicting property reports?
- Answer : Use PRISMA guidelines for literature screening, prioritizing peer-reviewed journals over supplier catalogs. Cross-reference synthesis protocols and analytical conditions to identify variables causing discrepancies (e.g., impurity profiles). Meta-analyses of spectral data can harmonize conflicting results .
Q. What protocols ensure cross-laboratory reproducibility in benzamidine synthesis?
- Answer : Standardize equipment calibration (e.g., NMR referencing), publish detailed Supplementary Materials (including raw spectral data), and use interlaboratory round-robin trials. Document batch-specific variations (e.g., solvent lot numbers) to trace anomalies .
Methodological Notes
- Data Validation : Triangulate analytical results with orthogonal techniques (e.g., XRD for crystalline purity) .
- Ethical Synthesis : Adhere to green chemistry principles (e.g., solvent recovery systems) to minimize waste .
- Literature Gaps : Prioritize studies addressing fluorine’s steric/electronic effects on benzamidine bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
